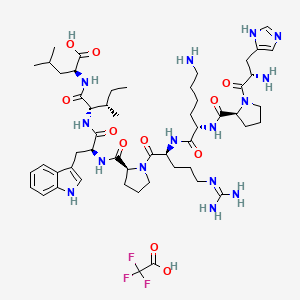
Xenin-8 (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xenin-8 (TFA) is a biologically active fragment of the peptide Xenin, which belongs to the neurotensin/xenopsin family. This compound is a C-terminal octapeptide derived from the 25-amino acid peptide Xenin. Xenin-8 (TFA) enhances basal insulin secretion and amplifies glucose-stimulated insulin release in a dose-dependent manner .
准备方法
Synthetic Routes and Reaction Conditions
Xenin-8 (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Xenin-8 (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous quality control to meet industry standards .
化学反应分析
Types of Reactions
Xenin-8 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Used to break disulfide bonds within the peptide.
Substitution: Involves replacing specific amino acids to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives under controlled conditions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. These modifications can enhance or inhibit the peptide’s function, depending on the desired outcome .
科学研究应用
Xenin-8 (TFA) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in insulin secretion and glucose metabolism.
Medicine: Explored as a potential therapeutic agent for diabetes due to its insulinotropic effects.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
作用机制
Xenin-8 (TFA) exerts its effects by enhancing basal insulin secretion and potentiating glucose-stimulated insulin release. It interacts with receptors on pancreatic beta cells, leading to increased insulin secretion. The peptide also augments the insulinotropic actions of glucose-dependent insulinotropic polypeptide (GIP), further enhancing its effects .
相似化合物的比较
Similar Compounds
Neurotensin: Another peptide from the neurotensin/xenopsin family with similar biological activities.
Xenin-25: The full-length peptide from which Xenin-8 (TFA) is derived.
GIP: A peptide hormone that works synergistically with Xenin-8 (TFA) to enhance insulin secretion
Uniqueness
Xenin-8 (TFA) is unique due to its specific sequence and potent insulinotropic effects. Its ability to enhance both basal and glucose-stimulated insulin secretion makes it a valuable tool for diabetes research and potential therapeutic applications .
属性
分子式 |
C53H80F3N15O11 |
|---|---|
分子量 |
1160.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H79N15O9.C2HF3O2/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32;3-2(4,5)1(6)7/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57);(H,6,7)/t30-,34-,36-,37-,38-,39-,40-,41-,42-;/m0./s1 |
InChI 键 |
WUORYKQCNHJNSS-SJFAKHLJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)



![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)









